molecular formula C19H19N2O3PS2 B12748009 Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate CAS No. 127881-45-2

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate

Cat. No.: B12748009
CAS No.: 127881-45-2
M. Wt: 418.5 g/mol
InChI Key: LXPVOXKIKAAFJW-UHFFFAOYSA-N
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Description

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate is a complex organic compound that features a benzothiazole ring, a thiazolidine ring, and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The thiazolidine ring can be synthesized through the cyclization of thioamide or carbon dioxide with appropriate reagents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols .

Scientific Research Applications

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring may enhance the compound’s binding affinity and specificity . The phosphinate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-thiazolidinyl)phosphinate is unique due to the combination of these three functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

127881-45-2

Molecular Formula

C19H19N2O3PS2

Molecular Weight

418.5 g/mol

IUPAC Name

3-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C19H19N2O3PS2/c1-2-24-25(23,21-11-12-26-19(21)22)13-14-7-9-15(10-8-14)18-20-16-5-3-4-6-17(16)27-18/h3-10H,2,11-13H2,1H3

InChI Key

LXPVOXKIKAAFJW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCSC4=O

Origin of Product

United States

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